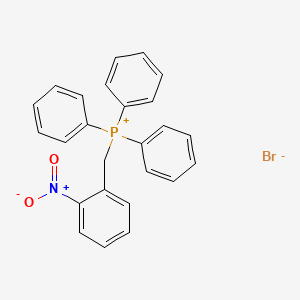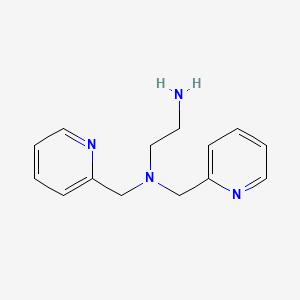
3-(4-甲氧基苯基)丙醛
概述
描述
3-(4-Methoxyphenyl)propanal is a chemical compound with the molecular formula C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da . This compound is also known by other names such as 3-(4-Methoxyphenyl)propionaldehyde .
Synthesis Analysis
The synthesis of 3-(4-Methoxyphenyl)propanal involves various chemical reactions. For instance, it participates in the β-alkylation of 1-phenylethanol catalyzed by RuCl2 (DMSO)4 . The yield of this reaction was reported to be 44% .Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)propanal consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure can be represented as COc1ccc (CCC=O)cc1 .Chemical Reactions Analysis
3-(4-Methoxyphenyl)propanal participates in various chemical reactions. One such reaction is the β-alkylation of 1-phenylethanol, which is catalyzed by RuCl2 (DMSO)4 .Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)propanal has a density of 1.0±0.1 g/cm3 . Its boiling point is reported to be 252.7±15.0 °C at 760 mmHg . The compound has a flash point of 104.5±13.9 °C .科学研究应用
1. 结构和光谱分析
已经广泛研究了3-(4-甲氧基苯基)丙醛衍生物的结构、光谱和电子性质,使用了密度泛函理论、傅里叶变换红外光谱和拉曼光谱等技术。这些研究有助于理解这些化合物的物理和化学特性,这对材料科学和化学中的各种应用至关重要(R. H. et al., 2021)。
2. 化学预防性能
研究表明,某些3-(4-甲氧基苯基)丙醛衍生物具有良好的化学预防性能。这些化合物已被探讨其在预防结肠和舌癌中的有效性,突显了它们在癌症治疗中作为化学预防剂的潜力(M. Curini et al., 2006)。
3. 抗菌和抗癌活性
多项研究已经调查了3-(4-甲氧基苯基)丙醛衍生物的抗菌和抗癌活性。这些化合物表现出显著的抗真菌、抗细菌和抗癌效果,使它们在新药物开发中具有重要价值(A. Viji et al., 2020)。
4. 非线性光学性质
近年来,对3-(4-甲氧基苯基)丙醛衍生物的非线性光学性质进行了研究。这些研究对于开发具有潜在应用于光子学和光电子学的先进光学材料至关重要(S. R. Maidur et al., 2017)。
5. 缓蚀作用
已发现一些3-(4-甲氧基苯基)丙醛衍生物对于在酸性环境中的低碳钢具有有效的缓蚀作用。在工业环境中,这种应用对于控制腐蚀至关重要(F. Bentiss et al., 2009)。
6. 抗氧化性能
某些与3-(4-甲氧基苯基)丙醛密切相关的苯丙烯衍生物已经证明具有抗氧化性能。这些化合物对于食品和制药行业开发天然抗氧化剂具有重要价值(H. Kikuzaki et al., 1999)。
安全和危害
未来方向
属性
IUPAC Name |
3-(4-methoxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXCMZXXNOSBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456100 | |
| Record name | 3-(4-methoxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propanal | |
CAS RN |
20401-88-1 | |
| Record name | 3-(4-methoxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20401-88-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

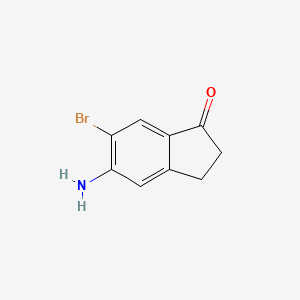

![(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B1589184.png)
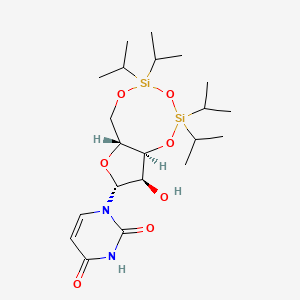
![Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589187.png)
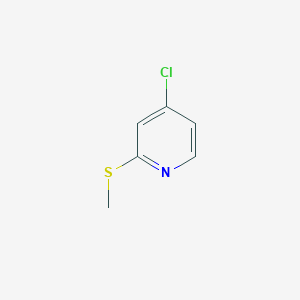

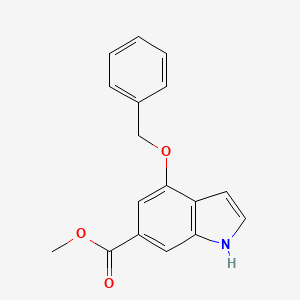
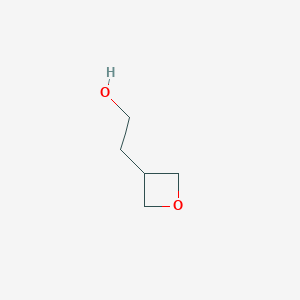
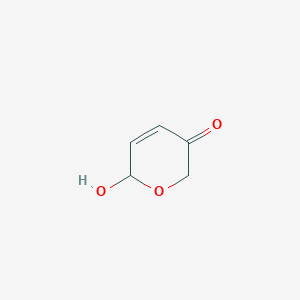
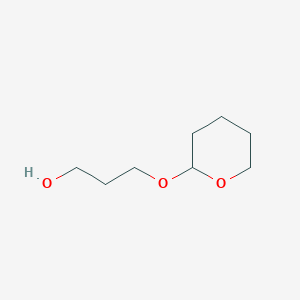
![6-Chloro-benzo[d]isoxazol-3-ylamine](/img/structure/B1589200.png)
